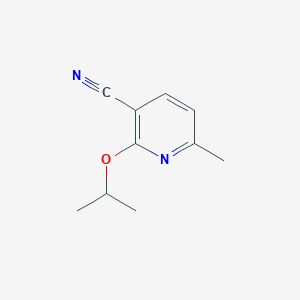

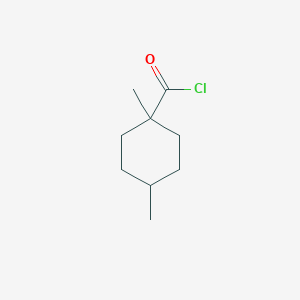

![molecular formula C12H19NO2 B8638493 Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8638493.png)

Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-

Vue d'ensemble

Description

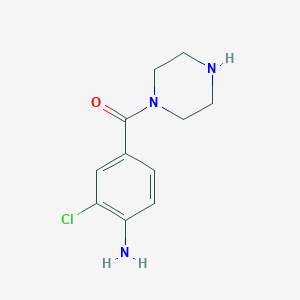

Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- is a non-canonical amino acid that has gained attention in scientific research due to its unique structure and properties. The compound features an adamantyl group attached to the glycine amino acid, which enhances its binding affinity and stability in various applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-tricyclo[331One common method includes the use of adamantyl bromide and glycine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, a commercially viable process involves the use of tert-butoxycarbonyl (Boc) protected intermediates. This method ensures the stability of the compound during synthesis and allows for easier purification . The process includes steps like Boc protection, adamantyl group introduction, and subsequent deprotection to yield the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- undergoes various chemical reactions, including:

Oxidation: The adamantyl group can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide as a base in an organic solvent.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the adamantyl group is modified .

Applications De Recherche Scientifique

Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- has a wide range of applications in scientific research:

Chemistry: Used as a high-affinity peptide label for monitoring and regulating membrane transport.

Biology: Incorporated into peptides to study protein functions and interactions.

Medicine: Potential use in drug delivery systems due to its stability and binding properties.

Industry: Utilized in the development of biopharmaceuticals and bioimaging agents.

Mécanisme D'action

The mechanism by which Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- exerts its effects involves its high-affinity binding to cucurbit7uril (CB7). This binding facilitates the regulation of membrane transport activity and protein functions . The adamantyl group enhances the compound’s stability and binding affinity, making it effective in various biological applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adamantylphenylalanine: Another non-canonical amino acid with a similar adamantyl group.

Adamantylalanine: Features an adamantyl group attached to alanine.

Adamantylglycine derivatives: Various derivatives with modifications to the adamantyl group or glycine backbone.

Uniqueness

Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- stands out due to its high binding affinity and stability, which are superior to many similar compounds. Its unique structure allows for minimal influence on membrane transport while enabling effective regulation of biological activities .

Propriétés

Formule moléculaire |

C12H19NO2 |

|---|---|

Poids moléculaire |

209.28 g/mol |

Nom IUPAC |

2-(2-adamantylamino)acetic acid |

InChI |

InChI=1S/C12H19NO2/c14-11(15)6-13-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12-13H,1-6H2,(H,14,15) |

Clé InChI |

PFZMRLJAZFISGP-UHFFFAOYSA-N |

SMILES canonique |

C1C2CC3CC1CC(C2)C3NCC(=O)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

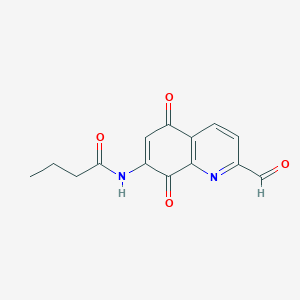

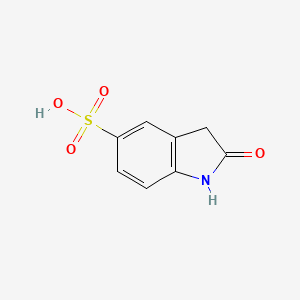

![4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid](/img/structure/B8638433.png)

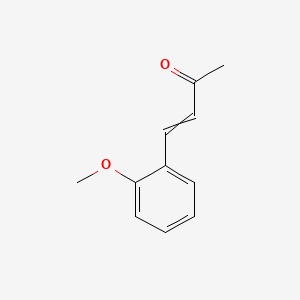

![5-[(benzyloxy)methyl]-4-(tert-butoxy)-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B8638482.png)

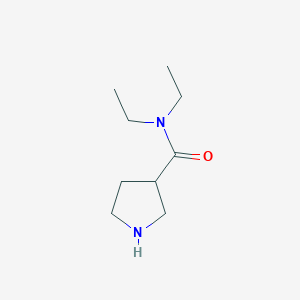

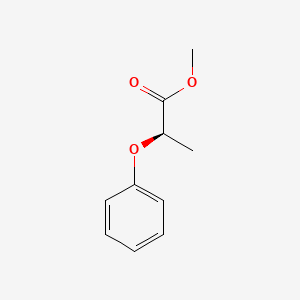

![2-[(R)-4-Hydroxyisoxazolidine-2-carbonyl]benzoic acid methyl ester](/img/structure/B8638488.png)